(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium is a chemical compound with a unique structure that includes an ethoxyphenyl group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium typically involves the reaction of 4-ethoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole: This compound shares a similar hydrazinylidene structure but with different substituents.
Positronium hydride:
Uniqueness
(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium is unique due to its specific ethoxyphenyl and hydrazinylidene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium |
InChI |
InChI=1S/C10H15N3O2/c1-3-13(14)12-11-9-5-7-10(8-6-9)15-4-2/h5-8,11H,3-4H2,1-2H3/b13-12+ |
InChI Key |
DHHWMEQVSIXUSA-OUKQBFOZSA-N |
Isomeric SMILES |
CC/[N+](=N\NC1=CC=C(C=C1)OCC)/[O-] |
Canonical SMILES |
CC[N+](=NNC1=CC=C(C=C1)OCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.